molecular formula C9H8N2O B1360942 1H-indole-6-carbaldehyde oxime CAS No. 1018038-62-4

1H-indole-6-carbaldehyde oxime

Cat. No.: B1360942
CAS No.: 1018038-62-4
M. Wt: 160.17 g/mol
InChI Key: KSVPBLUWVAYFSN-IZZDOVSWSA-N
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Description

1H-Indole-6-carbaldehyde oxime is a chemical compound with the molecular formula C9H8N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-6-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indole-6-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde oxime
  • 1H-Indole-2-carbaldehyde oxime
  • 1H-Indole-5-carbaldehyde oxime

Comparison: 1H-Indole-6-carbaldehyde oxime is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole carbaldehyde oximes, it may exhibit different binding affinities and selectivities for molecular targets .

Properties

IUPAC Name

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPBLUWVAYFSN-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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